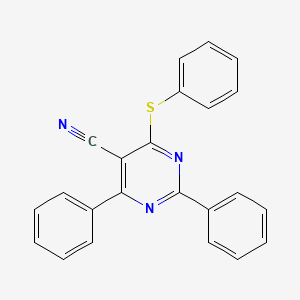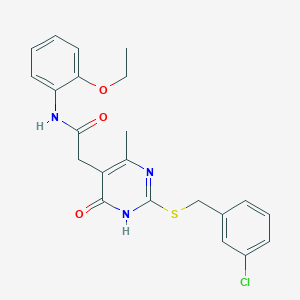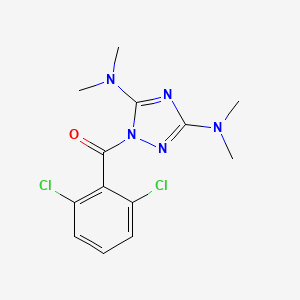
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,5-Bis(dimethylamino)-1H-1,2,4-triazol-1-yl)(2,6-dichlorophenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a triazole ring and a dichlorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the triazole ring. One common method is the cyclization of hydrazine derivatives with carbonyl compounds under acidic conditions. The dichlorophenyl group can be introduced through a substitution reaction involving a chlorinated aromatic compound.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up to produce larger quantities. This involves the use of reactor vessels and controlled reaction conditions to ensure the purity and yield of the final product. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and potassium permanganate .
Reduction: Reduction reactions may use sodium borohydride or lithium aluminum hydride .
Substitution: Substitution reactions often involve halogenated compounds and nucleophiles .
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones .
Reduction: Production of amines or alcohols .
Substitution: Generation of halogenated derivatives or alkylated products .
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological systems and interactions.
Medicine: pharmaceuticals and diagnostic agents .
Industry: It may be utilized in the production of advanced materials and chemicals .
Mecanismo De Acción
The compound exerts its effects through specific molecular targets and pathways . For example, it may interact with enzymes or receptors in biological systems, leading to biochemical changes . The exact mechanism depends on the context in which the compound is used.
Comparación Con Compuestos Similares
Dichlorophenyl derivatives
Triazole-based molecules
Bis(dimethylamino) compounds
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
[3,5-bis(dimethylamino)-1,2,4-triazol-1-yl]-(2,6-dichlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2N5O/c1-18(2)12-16-13(19(3)4)20(17-12)11(21)10-8(14)6-5-7-9(10)15/h5-7H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRUJPBAOFRTPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN(C(=N1)N(C)C)C(=O)C2=C(C=CC=C2Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15Cl2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
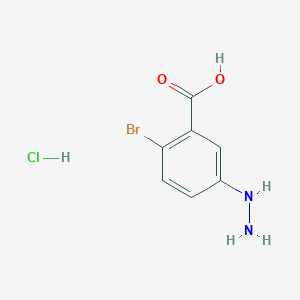
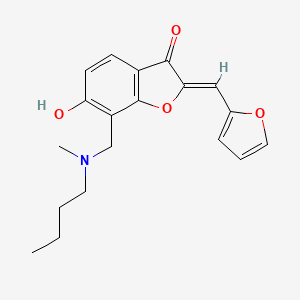
![8-methoxy-1-(3-nitrophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2902581.png)
![ethyl 3-carbamoyl-2-(4-(dimethylamino)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2902582.png)

![2-(Benzylsulfanyl)-5-[4-(methylsulfonyl)phenyl]-1,3,4-oxadiazole](/img/structure/B2902586.png)
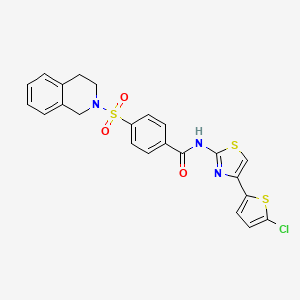
![2-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2902588.png)
![Tert-butyl 9-amino-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2902590.png)
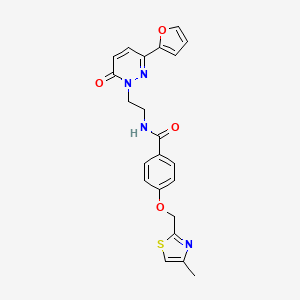
![2-[4-(4-Methylbenzenesulfonyl)piperazine-1-carbonyl]benzoic acid](/img/structure/B2902592.png)
![3-methyl-N-[(oxolan-3-yl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B2902593.png)
